3-Bromo-4-(trifluoromethoxy)benzaldehyde
Overview
Description
3-Bromo-4-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an aldehyde group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-(trifluoromethoxy)benzaldehyde can be synthesized through several methods. One common approach involves the bromination of 4-(trifluoromethoxy)benzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups.
Oxidation: 3-Bromo-4-(trifluoromethoxy)benzoic acid.
Reduction: 3-Bromo-4-(trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the development of bioactive compounds and molecular probes.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzaldehyde depends on its chemical reactivity and interactions with molecular targets. The bromine atom and trifluoromethoxy group can influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions . The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Bromo-4-fluorobenzaldehyde: Contains a fluorine atom instead of the trifluoromethoxy group, affecting its electronic properties and reactivity.
3-Bromo-4-methoxybenzaldehyde: Has a methoxy group instead of the trifluoromethoxy group, influencing its solubility and reactivity.
Uniqueness
3-Bromo-4-(trifluoromethoxy)benzaldehyde is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which impart distinct electronic and steric effects. These features make it a valuable intermediate in the synthesis of diverse organic compounds and enhance its utility in various chemical reactions .
Biological Activity
3-Bromo-4-(trifluoromethoxy)benzaldehyde is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound (C8H4BrF3O2) features a bromine atom and a trifluoromethoxy group attached to a benzaldehyde moiety. The trifluoromethoxy group is known for enhancing the biological activity of compounds by influencing their lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound can be achieved through various methods, including direct arylation reactions. For example, it has been reported that the compound can be synthesized using palladium-catalyzed reactions with heteroarenes, yielding high product purity and quantity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents by inhibiting key enzymes involved in cancer progression. For instance, the presence of the trifluoromethoxy group has been linked to increased inhibition of 5-hydroxytryptamine (5-HT) uptake, suggesting potential applications in treating certain cancers .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interactions with various cellular pathways. Studies have suggested that compounds with similar structures can modulate signaling pathways related to apoptosis and cell proliferation, potentially through the inhibition of P-glycoprotein, a protein associated with drug resistance in cancer cells .
Case Studies
- In Vitro Studies on Anticancer Efficacy : A study demonstrated that derivatives of benzaldehyde, including those with trifluoromethoxy substitutions, showed enhanced cytotoxicity against drug-resistant leukemia cells. The mechanisms involved included alterations in mitochondrial function and activation of apoptotic pathways .
- Enzyme Interaction Studies : Another research effort focused on the interaction between substituted benzaldehydes and xanthine oxidase. The introduction of hydroxyl groups at specific positions significantly increased inhibitory activity, highlighting the importance of structural modifications on biological efficacy .
Properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIAOFZMQWTYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522348 | |
Record name | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85366-66-1 | |
Record name | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.